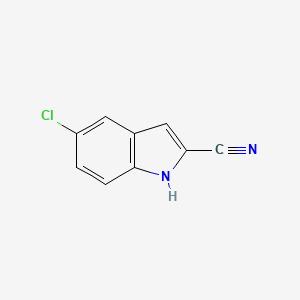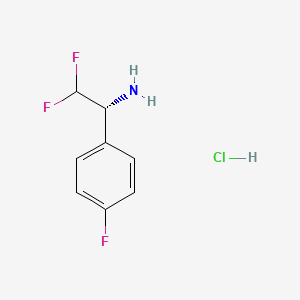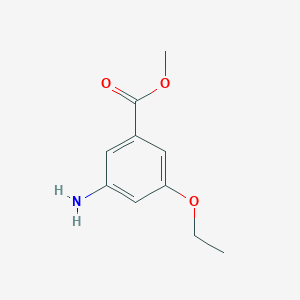![molecular formula C14H11ClN4O2 B2872136 2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide CAS No. 941982-39-4](/img/structure/B2872136.png)
2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide, also known as CPPA, is a synthetic compound that has gained significant attention in the field of neuroscience research due to its potential use as a modulator of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various physiological processes, including pain perception, memory, and mood regulation. CPPA has been shown to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and neuropathic pain.
Wissenschaftliche Forschungsanwendungen
Cancer Treatment: CDK2 Inhibition
This compound has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which is a critical protein involved in cell cycle regulation. CDK2 inhibitors are considered promising for cancer therapy as they can selectively target tumor cells. The compound has shown significant cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating potent efficacy .
Antitumor Activity: Molecular Docking and ADMET Studies
In silico studies, including molecular docking simulations, have confirmed that this compound fits well into the active site of CDK2, forming essential hydrogen bonds with key amino acids like Leu83. Additionally, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies predict favorable pharmacokinetic properties, which are crucial for antitumor activity .
Cell Cycle Progression and Apoptosis Induction
Further investigations into the compound’s mechanism of action have revealed that it can cause significant alterations in cell cycle progression, leading to apoptosis induction within tumor cells. This dual activity of inhibiting CDK2 and inducing apoptosis makes it a valuable candidate for cancer treatment .
Hepatitis B Virus (HBV) Treatment: Core Protein Allosteric Modulators
The compound has been explored as a potential allosteric modulator of the Hepatitis B Virus (HBV) core protein. These modulators are attractive as potential anti-HBV therapeutics because they can effectively inhibit a broad range of nucleoside-resistant HBV mutants, which is a significant challenge in current HBV treatment .
Drug Design and Synthesis
The compound’s structure has been used as a scaffold for designing and synthesizing novel derivatives with potential biological activities. Its synthesis involves multiple steps that can be optimized for better yields and purity, making it a valuable entity in drug discovery and design .
Pharmacokinetics and Drug-Likeness Prediction
The compound’s pharmacokinetic properties have been assessed using in silico models like the Boiled Egg chart, which helps in predicting the likelihood of a compound being absorbed in the gastrointestinal tract and crossing the blood-brain barrier. Such predictions are vital for understanding the drug-likeness of the compound and its potential as a therapeutic agent .
Eigenschaften
IUPAC Name |
2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O2/c15-10-3-1-9(2-4-10)11-7-12-14(21)18(8-13(16)20)5-6-19(12)17-11/h1-7H,8H2,(H2,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRCQGNWUAWGEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-fluorobenzyl)-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![Methyl 4-(4-bromophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate](/img/structure/B2872054.png)




![(2Z)-N-(furan-2-ylmethyl)-8-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2872062.png)
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2872065.png)
![2-Chloro-N-[2-pyrrolidin-1-yl-2-(1,3-thiazol-2-yl)ethyl]acetamide;hydrochloride](/img/structure/B2872066.png)

![[1-(3-Phenylpropyl)piperidin-3-yl]methanol](/img/structure/B2872070.png)


![2-fluoro-N-[[4-(3-methylphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2872076.png)